ent-Kaurane-3

Description

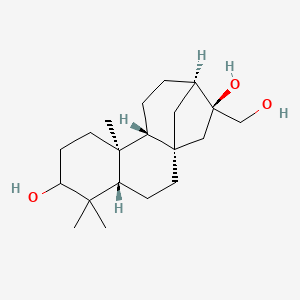

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15+,16?,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMZVZSBORMZSD-NOBNKJFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation and Biological Significance of ent-Kaurane Diterpenoids from Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ent-kaurane diterpenoids, a significant class of natural products with promising therapeutic potential. We will explore their natural sources, detail comprehensive experimental protocols for their isolation and purification from medicinal plants, present quantitative data on extraction yields, and illustrate a key signaling pathway associated with their biological activity.

Natural Sources of ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are predominantly found in the plant kingdom, with a notable abundance in the Lamiaceae family, particularly within the genus Isodon.[1][2][3] Species such as Isodon rubescens, Isodon eriocalyx, and Isodon japonica are well-documented sources of these compounds.[4] Other plant genera known to produce ent-kaurane diterpenoids include Croton, Pteris, Nouelia, and Fritillaria.

Table 1: Prominent ent-Kaurane Diterpenoids and Their Medicinal Plant Sources

| ent-Kaurane Diterpenoid | Medicinal Plant Source(s) | Plant Family | Reference(s) |

| Oridonin | Isodon rubescens, Isodon japonica | Lamiaceae | [4][5][6][7] |

| Ponicidin | Isodon rubescens | Lamiaceae | [8] |

| Eriocalyxin B | Isodon eriocalyx | Lamiaceae | |

| Enmein | Isodon japonicus | Lamiaceae | |

| Atractyligenin | Not specified in search results | Not specified |

Isolation and Purification of ent-Kaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from plant material is a multi-step process involving extraction, fractionation, and purification. The following sections provide detailed experimental protocols for these key stages.

Extraction

The initial step involves the extraction of the desired compounds from the dried and powdered plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.

Table 2: Comparison of Extraction Methods for ent-Kaurane Diterpenoids

| Extraction Method | Solvent System | Plant Material | Key Parameters | Yield of Crude Extract | Reference(s) |

| Maceration | 95% Ethanol | Isodon rubescens | Room temperature, 3 x 24h | Not specified | [7] |

| Soxhlet Extraction | 95% Ethanol | Isodon spp. | 60-80°C, 6-8h | Not specified | |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Isodon henryi | 40 kHz, 30 min | Not specified | [3] |

Experimental Protocol: Ethanol Extraction of Isodon rubescens

-

Plant Material Preparation: Air-dry the aerial parts of Isodon rubescens at room temperature and grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Repeated Extraction: Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. Combine the crude extracts.

Fractionation and Purification

The crude extract is a complex mixture of compounds. Fractionation and purification are essential to isolate the target ent-kaurane diterpenoids. Column chromatography is a widely used technique for this purpose.

Experimental Protocol: Isolation of Oridonin using Column Chromatography and High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the isolation of oridonin from Isodon rubescens.[5][6][7]

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Column Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

-

Sample Loading: Dissolve the crude ethanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone. Collect fractions of 50 mL each.

-

Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v). Combine the fractions containing the target compound (oridonin).

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Purification):

-

Apparatus: A preparative HSCCC instrument.

-

Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane:ethyl acetate:methanol:water (1:2:1:2, v/v/v).[7] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.

-

HSCCC Operation:

-

Fill the column with the stationary phase (upper phase).

-

Rotate the column at a set speed (e.g., 800 rpm).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the partially purified oridonin fraction (dissolved in a small volume of the mobile phase).

-

Continuously monitor the effluent with a UV detector at 239 nm.[8]

-

Collect the fractions corresponding to the oridonin peak.

-

-

Yield and Purity: From 200 mg of the crude sample loaded onto the CCC, approximately 120 mg of oridonin with a purity of 97.8% can be obtained.[7] From 100 mg of a crude extract, 40.6 mg of oridonin with a purity of 73.5% can be obtained in a single HSCCC step.[5][6]

-

Recrystallization

The final step in obtaining highly pure ent-kaurane diterpenoids is often recrystallization.

Experimental Protocol: Recrystallization of Oridonin

-

Solvent Selection: Choose a suitable solvent or solvent system in which oridonin is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., methanol-water or ethanol-water).

-

Dissolution: Dissolve the purified oridonin in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a desiccator under vacuum to obtain pure oridonin.

Visualizing the Isolation Workflow and a Key Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating ent-kaurane diterpenoids and a key signaling pathway affected by these compounds.

Many ent-kaurane diterpenoids exhibit significant cytotoxic activity against various cancer cell lines. One of the key mechanisms underlying this activity is the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, isolation, and a key biological activity of ent-kaurane diterpenoids. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The potent and diverse biological activities of these compounds, particularly their anticancer effects, underscore their potential as lead structures for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of a wider range of ent-kaurane diterpenoids is warranted to fully exploit their therapeutic promise.

References

- 1. ent-Atisane and ent-kaurane diterpenoids from Isodon rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

The Rising Potential of ent-Kaurane-3 Derivatives in Oncology: A Technical Overview

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant anti-cancer potential of ent-kaurane diterpenoids, a class of natural products. Among these, derivatives functionalized at the C-3 position are emerging as particularly promising candidates for novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activity of ent-kaurane-3 derivatives against various cancer cell lines, detailing their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Abstract

Ent-kaurane diterpenoids, characterized by a tetracyclic ring system, have demonstrated a wide range of pharmacological activities. Recent studies have increasingly focused on semi-synthetic derivatives to enhance their potency and selectivity against cancer cells. This guide specifically examines derivatives modified at the C-3 position, summarizing their cytotoxic efficacy, elucidating the signaling pathways they modulate, and providing detailed experimental methodologies. The data presented herein underscore the potential of this compound derivatives as a valuable scaffold for the development of next-generation anticancer drugs.

Cytotoxic Activity of this compound Derivatives

The anti-proliferative effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| ent-15α-angeloyloxykaur-l6-en-3β-ol (7) | HT29 (Colon) | >50 | [1] |

| HepG2 (Liver) | >50 | [1] | |

| B16-F10 (Melanoma) | >50 | [1] | |

| 3-oxo derivative of ent-15α-angeloyloxykaur-l6-en-3β-ol (12) | HT29 (Colon) | 12.5 | [1] |

| HepG2 (Liver) | 10.2 | [1] | |

| B16-F10 (Melanoma) | 8.7 | [1] | |

| 3-oxo, 15-oxo derivative of ent-15α-angeloyloxykaur-l6-en-3β-ol (13) | HT29 (Colon) | ~2.5 | [1] |

| HepG2 (Liver) | ~2.5 | [1] | |

| B16-F10 (Melanoma) | ~2.5 | [1] |

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is predominantly conducted using the MTT assay.[2][3][4] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Testing

1. Cell Seeding:

-

Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

4. MTT Addition:

-

After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[5]

5. Formazan Crystal Formation:

-

The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

6. Solubilization:

-

The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[2]

7. Absorbance Measurement:

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[4]

8. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in this compound Derivative-Induced Cancer Cell Death

Ent-kaurane derivatives, including those with modifications at the C-3 position, primarily induce cancer cell death through the activation of apoptosis.[1][6] This programmed cell death is a tightly regulated process involving a cascade of molecular events. The available evidence suggests that this compound derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential.[7] Ent-kaurane derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[6]

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Some ent-kaurane derivatives have been observed to activate caspase-8, a key initiator caspase of the extrinsic pathway.[6] Activated caspase-8 can directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to its truncated form (tBid), which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Conclusion and Future Directions

The data compiled in this technical guide strongly suggest that this compound derivatives are a promising class of compounds for the development of novel anti-cancer agents. Their potent cytotoxic activity against various cancer cell lines, coupled with their ability to induce apoptosis through well-defined signaling pathways, makes them attractive candidates for further preclinical and clinical investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the anti-cancer activity and selectivity of this compound derivatives through targeted chemical modifications.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor effects of lead compounds in animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profiles of these derivatives.

A deeper understanding of the molecular targets and mechanisms of action of this compound derivatives will be crucial for their successful translation into clinical practice. The continued exploration of this fascinating class of natural product derivatives holds great promise for the future of cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchhub.com [researchhub.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel ent-Kaurane-3 Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel ent-kaurane-3 compounds. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including structured data on biological activity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton.[1][2] These compounds are predominantly found in plants of the Isodon, Annonaceae, and Asteraceae families.[1][2][3] The unique structural features of ent-kauranes have made them a subject of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1] This guide focuses on novel compounds featuring modifications at the C-3 position of the ent-kaurane core, a site that has been shown to be critical for their biological activity.

Data Presentation: Biological Activity of Novel this compound Compounds

The cytotoxic activity of newly discovered and synthesized this compound compounds is a key indicator of their potential as anticancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values of various novel ent-kaurane derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of Sigesbeckin Analogs and Other Novel ent-Kauranes

| Compound | HepG2 (Liver) | A2780 (Ovarian) | HT29 (Colon) | B16-F10 (Melanoma) | A549 (Lung) | HBE (Normal Lung) |

| Sigesbeckin A (1) | - | - | - | - | - | - |

| Compound 5 | - | - | - | - | - | - |

| Compound 13 | 2.12 ± 0.23 | - | 2.71 ± 0.23 | 2.65 ± 0.13 | - | - |

| Compound 2 | - | - | 10.08 ± 2.69 | - | - | - |

| Compound 7 | - | - | - | 32.43 ± 3.28 | - | - |

| Compound 12 | 24.43 ± 16.35 | - | - | - | - | - |

| Compound 23 | >20 | >20 | - | - | <20 | >20 |

Data sourced from multiple studies for comparison.[4][5] A dash (-) indicates that the data was not available.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Novel ent-Kauranes against Resistant Bacteria

| Compound | MRSA (Methicillin-resistant Staphylococcus aureus) | VRE (Vancomycin-resistant Enterococci) |

| Sigesbeckin A (1) | 64 | 64 |

| Sigesbeckin B (2) | >64 | >64 |

| Sigesbeckin C (3) | >64 | >64 |

| Compound 5 | 64 | 64 |

| Compound 11 | >64 | >64 |

These compounds were noted to have synergistic activity with conventional antibiotics.[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of scientific findings. This section outlines the core protocols for the isolation, synthesis, and cytotoxic evaluation of novel this compound compounds.

General Experimental Workflow

The discovery and initial characterization of novel ent-kaurane compounds, whether from natural sources or synthetic routes, follow a structured workflow. This process begins with extraction and isolation or chemical synthesis, followed by structural elucidation and biological screening to identify lead compounds for further investigation.

Isolation of Novel ent-Kauranes from Natural Sources

This protocol is a generalized procedure based on the isolation of sigesbeckins from Sigesbeckia orientalis.[6]

-

Extraction: Air-dried and powdered plant material is extracted exhaustively with a suitable solvent (e.g., 95% ethanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to isolate the pure compounds.

-

Structural Elucidation: The structures of the isolated pure compounds are determined by spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Synthesis of Novel this compound-one Derivatives

This protocol describes a general method for the synthesis of novel ent-kaurane derivatives from a readily available starting material like kaurenoic acid.[5]

-

Starting Material Preparation: Kaurenoic acid is isolated from a natural source or obtained commercially.

-

Functional Group Modification: The carboxylic acid group at C-19 can be esterified (e.g., using diazomethane) to prevent unwanted side reactions.

-

Oxidation at C-3: The hydroxyl group at C-3 is oxidized to a ketone using an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).

-

Introduction of α,β-Unsaturation: To introduce an α,β-unsaturated ketone moiety, which is often associated with enhanced biological activity, the ketone can be reacted with a selenium reagent (e.g., phenylselenyl chloride) followed by oxidative elimination.

-

Purification: The synthesized derivatives are purified by column chromatography on silica gel.

-

Characterization: The structures of the final products are confirmed by spectroscopic analysis (NMR, IR, MS).

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the ent-kaurane compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Several novel ent-kaurane compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The apoptotic signaling cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often converging on the activation of executioner caspases.

Apoptosis Induction by ent-Kaurane Compounds

The diagram below illustrates the key signaling events involved in the induction of apoptosis by certain ent-kaurane derivatives. These compounds have been shown to upregulate pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[4]

Conclusion

The discovery and characterization of novel this compound compounds represent a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the potential of this versatile class of natural products. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [worthe-it.co.za]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

An In-depth Technical Guide on the Initial Structure-Activity Relationship (SAR) Studies of ent-Kaurane Diterpenoids

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of ent-kaurane diterpenoids, a class of natural products with a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. It summarizes quantitative data on their antimicrobial, anti-inflammatory, cytotoxic, and antiviral activities, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows.

Antimicrobial Activity: Structure-Activity Relationship

Initial SAR studies on ent-kaurane diterpenoids have revealed that modifications to their core structure can significantly influence their antimicrobial properties. The data below summarizes the minimum inhibitory concentrations (MIC) of various derivatives against a panel of pathogenic bacteria.

Table 1: Antimicrobial Activity of ent-Kaurane Diterpenoids

| Compound | Modification | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| ent-kaur-16-en-19-oic acid | Parent Compound | 10 | 200 | - | - | [1] |

| 15-β-isovaleryloxy-ent-kaur-16-en-19-oic acid | Esterification at C-15 | - | - | - | - | [1] |

| Methyl ent-kaur-16-en-19-oate | Methyl Ester at C-19 | - | - | - | - | [1] |

| Sigesbeckin A | Novel Diterpene | 64 (MRSA) | 64 (VRE) | - | - | [2] |

| 18-hydroxy-kauran-16-ent-19-oic acid | Hydroxylation at C-18 | 64 (MRSA) | 64 (VRE) | - | - | [2] |

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococci). A "-" indicates that the data was not reported in the cited source.

The initial findings suggest that the presence of a free carboxylic acid at C-19 is important for activity against Gram-positive bacteria like S. aureus. Modifications at other positions, such as the introduction of hydroxyl or ester groups, can modulate this activity.

Anti-inflammatory Activity: Structure-Activity Relationship

The anti-inflammatory potential of ent-kaurane diterpenoids has been a significant area of investigation. A key mechanism of their action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

| Compound | Modification | NO Production IC₅₀ (µM) | Cell Line | Reference |

| Xerophilusin A | - | 0.60 | RAW 264.7 | [3] |

| Xerophilusin B | - | 0.23 | RAW 264.7 | [3] |

| Longikaurin B | - | 0.44 | RAW 264.7 | [3] |

| Xerophilusin F | - | 0.67 | RAW 264.7 | [3] |

| Compound from Isodon serra | Epimers | 15.6 | BV-2 | [4] |

| Compound 9 from Isodon serra | 6,7-seco-ent-kauranoid | 7.3 | BV-2 | [4] |

The data indicates that subtle structural variations can lead to significant differences in anti-inflammatory potency. The presence of an α,β-unsaturated ketone moiety in some derivatives appears to be a crucial feature for potent inhibition of NO production.

Cytotoxicity: Structure-Activity Relationship

The cytotoxic effects of ent-kaurane diterpenoids against various cancer cell lines have been explored in initial screening studies, highlighting their potential as anticancer agents.

Table 3: Cytotoxic Activity of ent-Kaurane Diterpenoids

| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |

| 7-Epi-candicandiol | KB | 13.3 | |

| 7-Epi-candicandiol | COL-2 | 11.8 | |

| 7-Epi-candicandiol | LU1 | 17.9 | |

| 7-Epi-candicandiol | LNCaP | 14.9 | |

| 7-Epi-candicandiol | A2780 | 9.0 | |

| Crotonmekongenin A | FaDu | 0.48 | [5] |

| Crotonmekongenin A | HT-29 | 0.63 | [5] |

| Crotonmekongenin A | SH-SY5Y | 0.45 | [5] |

The presence of specific functional groups and their stereochemistry on the ent-kaurane skeleton play a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines.

Antiviral Activity: Structure-Activity Relationship

Preliminary studies have also investigated the antiviral properties of ent-kaurane diterpenoids, with some compounds showing promising activity against the Human Immunodeficiency Virus (HIV).

Table 4: Anti-HIV Activity of ent-Kaurane Diterpenoids

| Compound | EC₅₀ (µg/mL) | Therapeutic Index | Reference |

| 16β,17-dihydroxy-ent-kauran-19-oic acid | 0.8 | >5 | [6] |

These initial results suggest that the dihydroxy substitution at the C-16 and C-17 positions of the ent-kaurane scaffold may be a key structural feature for anti-HIV activity.

Signaling Pathway: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many ent-kaurane diterpenoids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Ent-kaurane diterpenoids have been shown to inhibit the degradation of the inhibitory protein IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3] Some studies also suggest that they may target upstream kinases like NF-κB-inducing kinase (NIK).[7]

Caption: NF-κB signaling pathway and points of inhibition by ent-kaurane diterpenoids.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of ent-kaurane diterpenoids against bacteria.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of the ent-kaurane diterpenoid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Caption: Experimental workflow for the broth microdilution assay to determine MIC.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory activity of ent-kaurane diterpenoids by measuring their effect on NO production in macrophages.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of the ent-kaurane diterpenoids for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

-

Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

-

Measurement of Nitrite Concentration:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

-

Conclusion

The initial structure-activity relationship studies of ent-kaurane diterpenoids have provided valuable insights into the structural requirements for their antimicrobial, anti-inflammatory, cytotoxic, and antiviral activities. These findings serve as a strong foundation for the rational design and synthesis of novel and more potent therapeutic agents based on the ent-kaurane scaffold. Further research is warranted to elucidate the precise molecular targets and to optimize the pharmacokinetic and pharmacodynamic properties of these promising natural products.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Novel ent-Kaurane-3 Analogs from Isodon Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying new ent-kaurane-3 analogs from various Isodon species. It collates data on recently discovered compounds, details the experimental protocols for their isolation and characterization, and presents their biological activities, with a focus on cytotoxicity against cancer cell lines.

Introduction to ent-Kaurane Diterpenoids from Isodon

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, particularly those with an ent-kaurane skeleton. These compounds have garnered significant attention from the scientific community due to their wide range of biological activities, most notably their potent cytotoxic effects on various cancer cell lines. This guide focuses on the recently identified analogs, summarizing their structural features and anti-cancer potential.

Newly Identified ent-Kaurane Analogs and their Cytotoxic Activities

Recent phytochemical investigations of several Isodon species, including I. japonica, I. glutinosus, I. excisoides, I. wikstroemioides, I. rubescens, and I. nervosus, have led to the isolation and characterization of numerous novel ent-kaurane diterpenoids. The cytotoxic activities of these compounds have been evaluated against a panel of human cancer cell lines, with many exhibiting significant inhibitory effects. The following tables summarize the key findings.

Table 1: Novel ent-Kaurane Analogs Isolated from Isodon Species

| Compound Name | Isodon Species | Molecular Formula | Reference |

| Taihangjaponicain A | I. japonica | Not Specified | [1] |

| Taihangjaponicain B | I. japonica | Not Specified | [1] |

| Glutinosasin A | I. glutinosus | Not Specified | [2] |

| Glutinosasin B | I. glutinosus | Not Specified | [2] |

| Glutinosasin C | I. glutinosus | Not Specified | [2] |

| Glutinosasin D | I. glutinosus | Not Specified | [2] |

| Glutinosasin E | I. glutinosus | Not Specified | [2] |

| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | I. excisoides | C22H34O6 | [3] |

| 1α,7α,14β,18-tetrahydroxy-20-acetoxy-ent-kaur-15-one | I. excisoides | C22H34O7 | [3] |

| 1α-acetoxy-14β-hydroxy-7α,20-epoxy-ent-kaur-16-en-15-one | I. excisoides | C22H28O6 | [3] |

| Wikstroemioidin E-V (18 new compounds) | I. wikstroemioides | Not Specified | [4] |

| Guidongnin I | I. rubescens | C23H32O7 | [5] |

| Guidongnin J | I. rubescens | C20H24O7 | [5] |

| Nervonin A-J (10 new compounds) | I. nervosus | Not Specified | [6] |

| 3α, 14β, 16α-trihydroxy-ent-kaurane | I. japonica | Not Specified | [7] |

| Phyllostacins C-E (3 new compounds) | I. phyllostachys | Not Specified | [8] |

Table 2: Cytotoxic Activity (IC50, µM) of Selected ent-Kaurane Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Oridonin | HL-60 | 4.6 | [1] |

| A-549 | 17.5 | [1] | |

| Lasiokaurin | HL-60 | 2.0 | [1] |

| A-549 | 11.4 | [1] | |

| HO-8910 | 17.9 | [1] | |

| Shikokianin | HL-60 | 3.4 | [1] |

| A-549 | 18.8 | [1] | |

| Glutinosasin D | SW480 | 2.33 | [2] |

| Henryin (I. excisoides) | HCT-116 | 1.31 | [3] |

| HepG2 | 1.89 | [3] | |

| A2780 | 1.56 | [3] | |

| NCI-H1650 | 2.07 | [3] | |

| BGC-823 | 1.45 | [3] | |

| Wikstroemioidin G (3) | Multiple | 0.4 - 5.1 | [4] |

| Wikstroemioidin H (4) | Multiple | 0.4 - 5.1 | [4] |

| Wikstroemioidin M (9) | Multiple | 0.4 - 5.1 | [4] |

| Wikstroemioidin O (11) | Multiple | 0.4 - 5.1 | [4] |

| Wikstroemioidin P (12) | Multiple | 0.4 - 5.1 | [4] |

| Wikstroemioidin Q (13) | Multiple | 0.4 - 5.1 | [4] |

| Nervonin B (2) | K562, A549, HepG2 | Significant | [6] |

| Known Compound (11) | K562, A549, HepG2 | Significant | [6] |

| Known Compound (16) | K562, A549, HepG2 | Significant | [6] |

| Known Compound (17) | K562, A549, HepG2 | Significant | [6] |

| Known Compound (20) | K562, A549, HepG2 | Significant | [6] |

Experimental Protocols

The following sections outline the generalized experimental procedures for the isolation, purification, and structural elucidation of ent-kaurane analogs from Isodon species, as well as the assessment of their cytotoxic activity.

Plant Material, Extraction, and Isolation

The initial step involves the collection, drying, and extraction of the plant material, followed by a series of chromatographic separations to isolate the individual compounds.

Protocol:

-

Plant Material: The aerial parts (leaves and stems) of the Isodon species are collected, air-dried, and powdered.

-

Extraction: The powdered plant material is typically extracted with a solvent such as 95% ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity. The ent-kaurane diterpenoids are often enriched in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., EtOAc extract) is subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and MCI gel. Elution is performed using a gradient of solvents, for example, a mixture of chloroform and methanol or hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column using a mobile phase such as methanol-water or acetonitrile-water to yield the pure compounds.

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra are recorded to establish the planar structure and relative stereochemistry of the molecules. Spectra are typically recorded on a Bruker spectrometer at 400, 500, or 600 MHz using deuterated solvents like CDCl₃, CD₃OD, or DMSO-d₆.

-

X-ray Crystallography: For compounds that form suitable crystals, single-crystal X-ray diffraction analysis is performed to unambiguously determine the absolute configuration.

Cytotoxicity Assays

The in vitro cytotoxic activity of the isolated compounds against various human cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours. A positive control (e.g., cisplatin or doxorubicin) and a vehicle control (e.g., DMSO) are included.

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Cell Cycle Analysis

For compounds that exhibit potent cytotoxicity, further studies are often conducted to elucidate the underlying mechanism of action, such as the induction of cell cycle arrest.

References

- 1. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial and Anti-inflammatory Properties of ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial and anti-inflammatory properties of ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential. This document collates quantitative data from various studies, outlines detailed experimental methodologies, and visualizes key signaling pathways to support further research and development in this area.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural compounds found in a variety of plant species.[1] These molecules are characterized by a tetracyclic carbon skeleton and have garnered considerable attention from the scientific community due to their wide range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects.[2][3] This guide focuses specifically on the antibacterial and anti-inflammatory properties of these compounds, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Antibacterial Properties of ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids have demonstrated notable activity against a range of bacteria, particularly Gram-positive strains. Their potential as a source for new antimicrobial agents is an active area of research.

The antibacterial efficacy of various ent-kaurane diterpenoids is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The table below summarizes the MIC values for selected ent-kaurane compounds against various bacterial strains.

| Compound Name/Identifier | Bacterial Strain | MIC (µg/mL) | Reference |

| Sigesbeckin A (1) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [4] |

| Sigesbeckin A (1) | Vancomycin-resistant Enterococci (VRE) | 64 | [4] |

| 18-hydroxy-kauran-16-ent-19-oic acid (5) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [4] |

| 18-hydroxy-kauran-16-ent-19-oic acid (5) | Vancomycin-resistant Enterococci (VRE) | 64 | [4] |

| Kaurenoic Acid (KA) | Streptococcus mutans | 10.0 | [5] |

| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus mutans | <10.0 | [5] |

| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus salivarius | <10.0 | [5] |

| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus sobrinus | <10.0 | [5] |

| Kaurenoic Acid Sodium Salt (KA-Na) | Streptococcus mitis | <10.0 | [5] |

| Kaurenoic Acid Sodium Salt (KA-Na) | Lactobacillus casei | <10.0 | [5] |

The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

Objective: To determine the lowest concentration of an ent-kaurane diterpenoid that inhibits the visible growth of a specific bacterium.

Materials:

-

ent-Kaurane diterpenoid stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Tryptic Soy Broth (or other suitable growth medium)

-

96-well microtiter plates

-

Sterile pipette tips and pipettors

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the ent-kaurane stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

-

-

Inoculation:

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with 10 µL of the standardized bacterial suspension.

-

-

Controls:

-

Positive Control: A well containing broth and the bacterial inoculum, but no test compound.

-

Negative Control: A well containing only broth to check for contamination.

-

Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound, to ensure it does not inhibit bacterial growth on its own.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the ent-kaurane diterpenoid in which there is no visible turbidity (growth) of the bacteria.

-

Anti-inflammatory Properties of ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids have shown significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

The anti-inflammatory activity of ent-kaurane diterpenoids is often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

| Compound Name/Identifier | Cell Line | Inflammatory Stimulus | Inhibitory Target | IC50 (µM) | Reference |

| Wallkaurane A | RAW264.7 macrophages | Lipopolysaccharide (LPS) | NO Production | 4.21 | [2] |

| Isohenolide J (9) | RAW264.7 cells | Lipopolysaccharide (LPS) | NO Production | 15.99 ± 0.75 | [6] |

| Compound 13 | RAW264.7 cells | Lipopolysaccharide (LPS) | NO Production | 18.19 ± 0.42 | [6] |

Research indicates that the anti-inflammatory effects of certain ent-kaurane diterpenoids, such as wallkaurane A, are mediated through the regulation of the NF-κB and JAK2/STAT3 signaling pathways.[2] This regulation leads to a decrease in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

This protocol describes a common in vitro method to assess the anti-inflammatory activity of ent-kaurane diterpenoids by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Objective: To quantify the inhibition of nitric oxide production by an ent-kaurane diterpenoid in RAW264.7 macrophage cells.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

ent-Kaurane diterpenoid stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubate for 24 hours to allow cells to adhere.

-

-

Treatment:

-

Prepare serial dilutions of the ent-kaurane diterpenoid in DMEM.

-

Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the different concentrations of the test compound.

-

Incubate for 1 hour.

-

-

Stimulation:

-

Add 10 µL of LPS solution (final concentration, e.g., 1 µg/mL) to all wells except the negative control wells.

-

Incubate for an additional 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve of sodium nitrite in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the antibacterial and anti-inflammatory properties of ent-kaurane diterpenoids.

Conclusion

ent-Kaurane diterpenoids represent a promising class of natural products with demonstrated antibacterial and anti-inflammatory activities. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Cytotoxic and Anti-Inflammatory Effects of Ent-Kaurane Derivatives Isolated from the Alpine Plant Sideritis hyssopifolia [mdpi.com]

- 2. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of ent-kaurene diterpenoids from Rabdosia rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Diversity and Therapeutic Potential of ent-Kaurane Diterpenoids

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical diversity, isolation, structural elucidation, and biological activities of ent-kaurane type diterpenoids, a significant class of natural products with promising therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of these complex molecules.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a large and structurally diverse group of tetracyclic natural products. They are predominantly found in a variety of plant species, including those from the Isodon, Salvia, Pteris, and Croton genera, as well as in some liverworts like Jungermannia species.[1][2][3][4][5] The structural diversity within this class arises from variations in the parent skeleton, such as bond cleavages, oxidation, intramolecular cyclization, and rearrangements.[6] These modifications lead to a wide array of compounds with significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][7]

Chemical Diversity of ent-Kaurane Diterpenoids

The chemical diversity of ent-kaurane diterpenoids is vast, with hundreds of compounds identified to date. A common structural feature is the tetracyclic ent-kaurane skeleton. Modifications to this core structure, particularly around the A, B, C, and D rings, give rise to the wide range of derivatives. For instance, the presence of an α,β-unsaturated ketone moiety is often associated with their cytotoxic activity.[1]

Recent phytochemical investigations have led to the isolation of numerous novel ent-kaurane diterpenoids. For example, studies on Isodon wikstroemioides have yielded new C-20-nonoxygenated and C-20-oxygenated-nonepoxy-ent-kaurane diterpenoids.[3] Similarly, research on Salvia cavaleriei has resulted in the isolation of fifteen new ent-kaurane diterpenoids.[2][8] The structural variations can be substantial, including 8,9-seco-ent-kaurane diterpenoids isolated from Croton kongensis.[4]

Experimental Protocols: Isolation, Purification, and Structural Elucidation

The isolation and characterization of ent-kaurane diterpenoids involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow and detailed methodology based on published literature.[1][2][3][4][8]

Plant Material Extraction and Partitioning:

-

Air-dried and powdered plant material (e.g., whole plants of Salvia cavaleriei or aerial parts of Isodon wikstroemioides) is extracted with a solvent such as 95% ethanol at room temperature.[2][3][8]

-

The resulting crude extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and partitioned successively with different organic solvents, typically ethyl acetate (EtOAc), to separate compounds based on polarity.[3]

Chromatographic Separation:

-

The EtOAc-soluble fraction is subjected to column chromatography on various stationary phases.

-

MCI Gel Column Chromatography: The extract is often first fractionated on an MCI gel column, eluting with a gradient of methanol in water.[1]

-

Silica Gel Column Chromatography: Fractions obtained from the MCI gel column are further purified on silica gel columns using solvent systems such as chloroform-methanol or petroleum ether-acetone gradients.[1]

-

Sephadex LH-20 Column Chromatography: For further separation, Sephadex LH-20 columns are used with solvent systems like chloroform-methanol (1:1).[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is typically achieved by preparative reversed-phase HPLC (RP-C18) using methanol-water or acetonitrile-water gradients.[1]

Structure Elucidation:

-

Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.[3][4]

-

-

X-ray Crystallography: The absolute configuration of new compounds is often confirmed by single-crystal X-ray diffraction analysis.[2][3][8]

-

Electronic Circular Dichroism (ECD): ECD spectroscopy can also be used to help determine the absolute configuration of the molecules.[8]

Biological Activities and Cytotoxicity Data

A significant body of research has focused on the cytotoxic effects of ent-kaurane diterpenoids against various human cancer cell lines. The data presented below summarizes the in vitro cytotoxicity (IC₅₀ values in µM) of selected compounds.

| Compound/Source Organism | Cell Line | IC₅₀ (µM) | Reference |

| From Salvia cavaleriei | [2] | ||

| Compound 1 | HL-60 | 1.2 | [2] |

| SMMC-7721 | 3.1 | [2] | |

| A-549 | 2.5 | [2] | |

| MCF-7 | 4.3 | [2] | |

| SW480 | 3.8 | [2] | |

| Compound 3 | HL-60 | 0.85 | [2] |

| SMMC-7721 | 2.4 | [2] | |

| A-549 | 1.9 | [2] | |

| MCF-7 | 3.5 | [2] | |

| SW480 | 2.9 | [2] | |

| From Isodon wikstroemioides | [3] | ||

| Wikstroemioidin I (4) | HL-60 | 1.5 | [3] |

| SMMC-7721 | 2.3 | [3] | |

| A-549 | 2.1 | [3] | |

| MCF-7 | 3.8 | [3] | |

| SW-480 | 3.1 | [3] | |

| Wikstroemioidin N (9) | HL-60 | 0.4 | [3] |

| SMMC-7721 | 0.9 | [3] | |

| A-549 | 1.1 | [3] | |

| MCF-7 | 1.6 | [3] | |

| SW-480 | 1.3 | [3] | |

| From Croton kongensis | [4] | ||

| Kongeniod A (1) | HL-60 | 0.47 | [4] |

| A-549 | 5.74 | [4] | |

| Kongeniod B (2) | HL-60 | 0.58 | [4] |

| A-549 | 3.24 | [4] | |

| Kongeniod C (3) | HL-60 | 1.27 | [4] |

Signaling Pathways and Mechanisms of Action

ent-Kaurane diterpenoids exert their biological effects through various signaling pathways. A prominent mechanism for their cytotoxic activity involves the induction of apoptosis and ferroptosis.

Certain ent-kaurane diterpenoids, such as 11β-hydroxy-ent-16-kaurene-15-one, have been shown to disrupt the intracellular redox system.[1] They can directly target and inhibit the function of peroxiredoxins (Prdx I/II) and deplete glutathione (GSH), leading to an increase in reactive oxygen species (ROS).[1] This oxidative stress can trigger both apoptosis and ferroptosis, a form of iron-dependent programmed cell death.

Conclusion and Future Perspectives

The chemical diversity of ent-kaurane diterpenoids represents a rich source for the discovery of new therapeutic agents. Their potent cytotoxic activities against a range of cancer cell lines highlight their potential in oncology drug development. While significant progress has been made in the isolation and structural elucidation of these compounds, further research is needed to fully understand their mechanisms of action, structure-activity relationships, and in vivo efficacy. The translation of these promising laboratory findings into clinical applications remains a key challenge and a significant area for future investigation.[6] The development of synthetic strategies to access these complex molecules and their analogs will also be crucial for advancing their therapeutic potential.[9]

References

- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic ent-kaurane diterpenoids from Salvia cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of ent-Kaurane-3 Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the semi-synthesis of bioactive ent-kaurane-3 derivatives. The methodologies described herein focus on the chemical modification of the C-3 position of the ent-kaurane skeleton, a key pharmacophore for inducing apoptosis in cancer cells. The protocols are designed to be readily implemented in a standard organic chemistry laboratory.

Introduction

ent-Kaurane diterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties. Their tetracyclic core structure serves as a versatile scaffold for chemical modifications to enhance their therapeutic potential. Modifications at the C-3 position, in particular, have been shown to significantly influence their cytotoxic and pro-apoptotic effects. This document outlines the semi-synthesis of two key C-3 derivatives: ent-kauran-3-one and ent-kauran-3β-yl acetate, starting from the naturally available ent-kauran-3β-ol.

Data Presentation

The following table summarizes the key quantitative data for the semi-synthesis of this compound derivatives and their biological activity.

| Derivative | Starting Material | Reaction Type | Reagent(s) | Yield (%) | Reference | Cytotoxicity (IC50, µM) | Cell Line | Reference |

| ent-Kauran-3-one | ent-Kauran-3β-ol | Oxidation | Jones Reagent | Not Reported | [1] | Not Reported | - | - |

| ent-Kauran-3-one | ent-15α-angeloyloxykaur-16-en-3β-ol | Oxidation | Jones Reagent | Not Reported | [2] | 42.03 ± 3.28 | HT29 | [2] |

| ent-Kauran-3β-yl acetate | ent-15α-angeloyloxykaur-16-en-3β-ol | Acetylation | Ac₂O, Pyridine | Not Reported | [2] | 153.23 ± 1.87 | HT29 | [2] |

Experimental Protocols

Protocol 1: Oxidation of ent-Kauran-3β-ol to ent-Kauran-3-one

This protocol describes the oxidation of the 3β-hydroxyl group of an ent-kaurane scaffold to a ketone using Jones reagent.

Materials:

-

ent-Kauran-3β-ol derivative (e.g., ent-15α-angeloyloxykaur-16-en-3β-ol)

-

Acetone (ACS grade, anhydrous)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Isopropanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Dissolve the ent-kauran-3β-ol derivative in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution until a persistent orange-brown color is observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl acetate 8:2).

-

Upon completion of the reaction (disappearance of the starting material), quench the excess Jones reagent by the dropwise addition of isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ent-kauran-3-one derivative.[2]

Protocol 2: Acetylation of ent-Kauran-3β-ol to ent-Kauran-3β-yl acetate

This protocol details the acetylation of the 3β-hydroxyl group of an ent-kaurane scaffold.

Materials:

-

ent-Kauran-3β-ol derivative (e.g., ent-15α-angeloyloxykaur-16-en-3β-ol)

-

Pyridine (anhydrous)

-

Acetic anhydride (Ac₂O)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Dissolve the ent-kauran-3β-ol derivative in a mixture of pyridine and dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add acetic anhydride to the solution and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure ent-kauran-3β-yl acetate derivative.[2]

Visualizations

Semi-synthesis Workflow

The following diagram illustrates the semi-synthetic workflow from a generic ent-kauran-3β-ol to its corresponding 3-keto and 3-acetyl derivatives.

Caption: Semi-synthesis of ent-Kauran-3 derivatives.

Apoptosis Signaling Pathway

This compound derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins. The introduction of an oxo or acetyl group at the C-3 position can modulate this activity.

References

Application of ent-Kaurane Diterpenoids in the Development of Novel Therapeutic Agents

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus.[1][2] These compounds, characterized by a tetracyclic perhydrophenanthrene skeleton, have garnered significant attention in the field of drug discovery due to their wide range of potent biological activities.[3][4] Notably, they have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] This document provides a comprehensive overview of the therapeutic applications of ent-kaurane diterpenoids, with a focus on their mechanisms of action, and includes detailed protocols for their evaluation. One of the most studied ent-kaurane diterpenoids, Oridonin, is currently in a phase-I clinical trial in China for its anticancer properties.[1][5]

Therapeutic Potential and Mechanism of Action

The therapeutic effects of ent-kaurane diterpenoids are attributed to their ability to modulate multiple cellular signaling pathways and molecular targets. Their bioactivity is often linked to the presence of an α,β-unsaturated ketone moiety, which can react with sulfhydryl groups of proteins and peptides, such as glutathione (GSH), leading to the accumulation of reactive oxygen species (ROS) and disruption of cellular redox homeostasis.[6][7]

Anticancer Activity

The anticancer effects of ent-kaurane diterpenoids are multifaceted and involve the induction of apoptosis (programmed cell death), cell cycle arrest, autophagy, and inhibition of metastasis.[1][2]

-

Apoptosis Induction: ent-Kaurane derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8] Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3) is a key feature of this process.[1][8]

-

Ferroptosis Induction: Some ent-kaurane diterpenoids can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. This is often achieved by inhibiting antioxidant systems through targeting peroxiredoxin I/II (Prdx I/II) and depleting GSH.[7]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. This is mediated by modulating the expression of proteins like cyclin D1, c-Myc, p21, and cyclin-dependent kinases (CDK-2 and -4).[1][2]

-

Overcoming Drug Resistance: A significant application of ent-kaurane diterpenoids is their ability to overcome chemoresistance. For instance, they have been shown to sensitize cisplatin-resistant cancer cells by inducing both apoptosis and ferroptosis.[7]

Anti-inflammatory Activity

ent-Kaurane diterpenoids exhibit potent anti-inflammatory properties by targeting key inflammatory signaling pathways.[10] Kaurenoic acid, an ent-kaurane diterpenoid, has been reported to attenuate inflammation by activating the Nrf2 transcription factor and downregulating the NF-κB pathway. Other derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[11] This is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the regulation of the NF-κB and JAK2/STAT3 signaling pathways.[11]

Data Presentation

The following tables summarize the reported biological activities of various ent-kaurane diterpenoids.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Henryin (4) | HCT-116 | 1.31 | [12][13] |

| HepG2 | 1.52 | [12][13] | |

| A2780 | 2.07 | [12][13] | |

| NCI-H1650 | 1.45 | [12][13] | |

| BGC-823 | 1.38 | [12][13] | |

| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one (1) | HCT-116 | 2.94 | [14] |

| HepG2 | 3.53 | [14] | |

| A2780 | 4.16 | [14] | |

| BGC-823 | 6.47 | [14] | |

| Isodosin E (from Isodon serra) | HepG2 | 6.94 ± 9.10 | [15] |

| Isodosin G (from Isodon serra) | HepG2 | 71.66 ± 10.81 | [15] |

| Known Compound 23 (from Isodon serra) | HepG2 | 43.26 ± 9.07 | [15] |

| Compound 16 (synthetic derivative) | HepG2 | - | [16] |

| Compound 17 (synthetic derivative) | HepG2 | - | [16] |

| Compound 18 (synthetic derivative) | HepG2 | - | [16] |

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

| Compound | Assay | IC50 (µM) | Reference |

| Wallkaurane A | NO Production Inhibition (LPS-induced RAW264.7) | 4.21 | [11] |

| Compound 1 (from Isodon serra) | NO Production Inhibition (LPS-induced BV-2) | 15.6 | [15] |

| Compound 9 (from Isodon serra) | NO Production Inhibition (LPS-induced BV-2) | 7.3 | [15] |

Table 3: Trypanocidal Activity of ent-Kaurane Diterpenoids against Trypanosoma cruzi

| Compound | Form of T. cruzi | IC50 (µM) | Reference |

| Adenostemmoic acid B | Epimastigotes | 10.6 | |